

Aluminium dihydrogen phosphate molecular weight and density

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Compound of Interest

Compound Name: *Aluminium dihydrogen phosphate*

Cat. No.: *B076745*

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An In-depth Technical Guide to **Aluminium Dihydrogen Phosphate** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological interactions of **aluminium dihydrogen phosphate**, with a particular focus on its applications in the pharmaceutical sciences. The information is tailored for researchers, scientists, and professionals involved in drug development and formulation.

Core Physicochemical Properties

Aluminium dihydrogen phosphate, with the chemical formula $\text{Al}(\text{H}_2\text{PO}_4)_3$, is an inorganic compound that exists as a white solid.^[1] Its properties can vary depending on its specific form (e.g., crystalline, amorphous, or in solution).

Quantitative Data Summary

The molecular weight and various reported density values for **aluminium dihydrogen phosphate** are summarized below. The density can differ based on the material's state, such as whether it is a crystalline solid, an amorphous powder, or an aqueous solution.

Property	Value	Notes
Molecular Weight	~317.94 g/mol	[2][3]
Density (Crystalline Solid)	2.37 g/cm ³	[1]
Relative Density (Powder)	1.44 - 1.47 g/cm ³	[2]
Density (50% w/w aq. soln.)	1.5 g/mL at 20 °C	[3][4]

Experimental Protocols: Synthesis of Aluminium Dihydrogen Phosphate

Several methods for the synthesis of **aluminium dihydrogen phosphate** have been reported, yielding products with different characteristics (e.g., crystalline powder, nano/micro-particles). Below are detailed methodologies for two common approaches.

Protocol 1: Crystalline Powder Synthesis

This method focuses on the preparation of crystalline **aluminium dihydrogen phosphate** powder with high water solubility.

Materials:

- Phosphoric acid (80 wt% solution)
- Ammonia water (30 wt% solution)
- Distilled water
- Aluminium nitrate
- Urea
- Iodine (I₂) powder
- Hexadecyl ethyl morpholine ethyl ammonium sulfate
- Absolute ethanol

Procedure:

- Prepare a solution by mixing the 80 wt% phosphoric acid solution, 30 wt% ammonia water, and distilled water.[5]
- Add aluminium nitrate and urea to the solution. The molar ratio of aluminium nitrate to phosphoric acid to urea should be 1:3:(1-4).[5]
- Add iodine powder and hexadecyl ethyl morpholine ethyl ammonium sulfate to the solution. [5]
- Heat the resulting solution to a temperature between 85°C and 98°C, with continuous stirring for 5 to 8 hours.[5]
- Allow the solution to cool naturally to room temperature and then let it age for 3 hours.[5]
- Filter the mixture to separate the precipitate.[5]
- Wash the collected product with absolute ethanol.[5]
- Dry the final crystalline powder.[5]

Protocol 2: Nano/Micro-Binder Synthesis

This protocol describes the preparation of an **aluminium dihydrogen phosphate** nano/micro-binder, which has applications in high-temperature resistant coatings and refractory materials. [6]

Part A: Preparation of **Aluminium Dihydrogen Phosphate** Colloid

- Materials: Aluminium hydroxide, phosphoric acid, and water.
- Procedure: Mix aluminium hydroxide (10-20% by weight), phosphoric acid (40-85% by weight), and water (10-20% by weight) uniformly.[6]
- Heat the mixture to between 85°C and 100°C for 1 to 2 hours to facilitate the reaction and form the colloid.[6]

Part B: Preparation of **Aluminium Dihydrogen Phosphate** Nano/Micro-Particles

- Materials: **Aluminium dihydrogen phosphate** colloidal solution (20 g/L), template material.
- Procedure:
 1. Add a template material (0.5-25 g/L) to the colloidal solution and stir.[\[6\]](#)
 2. Seal the mixture and heat it at a temperature between 60°C and 100°C for 10 to 24 hours.
[\[6\]](#)
 3. Filter the reaction product and wash it three times with distilled water.[\[6\]](#)
 4. Cure the washed product in water for 1 to 15 days at an ambient temperature of 25°C.[\[6\]](#)

Part C: Formulation of the Nano/Micro-Binder

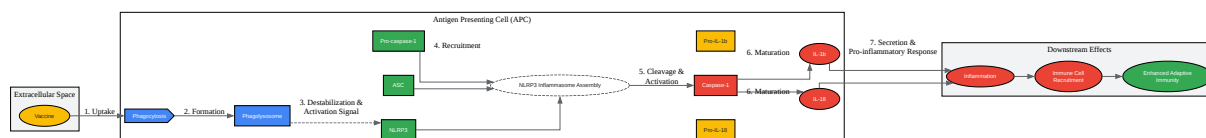
- Procedure: Mix the **aluminium dihydrogen phosphate** colloid (50-80% by weight) with the **aluminium dihydrogen phosphate** nano/micro-particles (20-50% by weight) using a mechanical mixing method.[\[6\]](#)

Role in Drug Development: Vaccine Adjuvant

Aluminium phosphate, a related compound, is widely used as an adjuvant in human vaccines to enhance the immune response to antigens.[\[7\]](#) The mechanisms of action are multifaceted and involve the innate immune system.

Signaling Pathway: NLRP3 Inflammasome Activation

One of the key mechanisms by which aluminium-containing adjuvants potentiate the immune response is through the activation of the NLRP3 (NOD-like receptor protein 3) inflammasome.[\[7\]](#) This activation leads to a pro-inflammatory response that is crucial for the development of adaptive immunity.



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Caption: NLRP3 inflammasome activation by aluminum-based adjuvants.

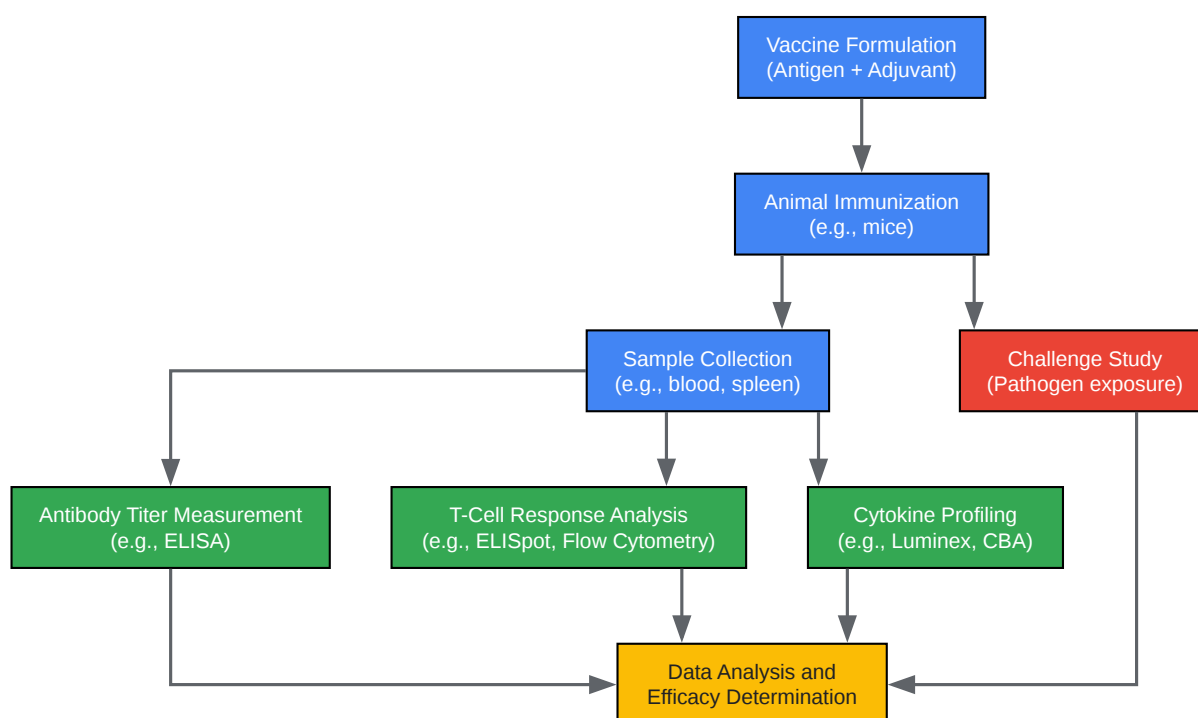
The proposed mechanism involves:

- **Depot Effect:** Following injection, the aluminium adjuvant forms a "depot" at the injection site, which allows for the slow release of the antigen, continuously stimulating the immune system.[7][8]
- **Phagocytosis:** Antigen-presenting cells (APCs) at the injection site phagocytose the aluminium-adjuvanted antigen.[9]
- **Inflammasome Activation:** Within the APCs, the aluminium adjuvant can lead to the disruption of phagolysosomes. This event acts as a danger signal that triggers the assembly and activation of the NLRP3 inflammasome.[10]
- **Cytokine Release:** The activated inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms (IL-1 β and IL-18).[8]

- **Enhanced Immune Response:** The secretion of these cytokines promotes the recruitment and activation of other immune cells, leading to a more robust and sustained adaptive immune response, including enhanced antibody production.[8][10]

Experimental Workflow: Evaluating Adjuvant Efficacy

A typical preclinical workflow to assess the efficacy of a vaccine formulation containing an aluminium-based adjuvant is outlined below.



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Caption: Preclinical workflow for vaccine adjuvant efficacy testing.

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